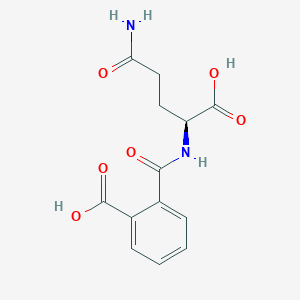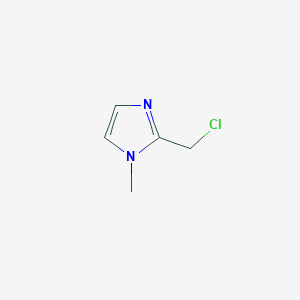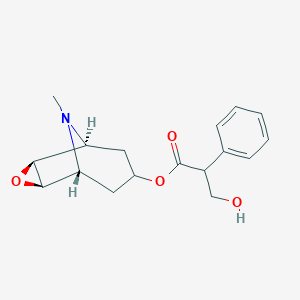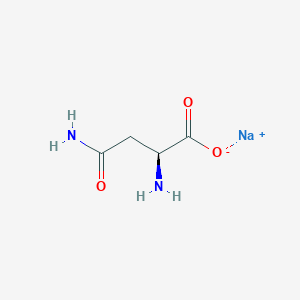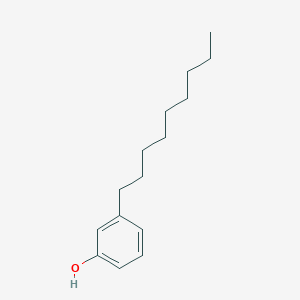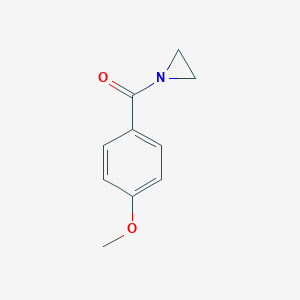
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid
Overview
Description
“2-Amino-2-(3,4-dihydroxyphenyl)acetic acid” is a deaminated metabolite of levodopa . It is also known as 3,4-Dihydroxyphenylacetic acid (DOPAC), which is a metabolite of the neurotransmitter dopamine . Dopamine can be metabolized into one of three substances, one of which is DOPAC .
Molecular Structure Analysis
The molecular structure of “2-Amino-2-(3,4-dihydroxyphenyl)acetic acid” is represented by the chemical formula C8H9NO4 . The molecular weight is 183.16 .
Scientific Research Applications
Structural Modification of Natural Products
Amino acids, including “2-Amino-2-(3,4-dihydroxyphenyl)acetic acid”, are used in the structural modification of natural products . They are highly soluble in water and have a wide range of activities. The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
Protein Synthesis and Metabolism
The chemical structure of amino acids contains an amino group (-NH2), a carboxylic acid group (-COOH), and a unique side chain. These structures play crucial roles in protein synthesis, metabolism, body development, osmotic pressure stability, and neurotransmission .
Food Industry Applications
Amino acids are widely used in the food industry. For example, they can be used to enhance the flavor of food and enhance nutrition .
Medical and Healthcare Industries
Amino acids have a wide range of pharmacological activities, such as antitumor, anti-HIV, and anti-fatigue effects; in addition, they are used to cure chronic liver diseases .
Neurotransmitter Metabolism
“2-Amino-2-(3,4-dihydroxyphenyl)acetic acid” is a metabolite of the neurotransmitter dopamine . Dopamine can be metabolized into one of three substances, one of which is "2-Amino-2-(3,4-dihydroxyphenyl)acetic acid" .
Parkinson’s Disease Research
“2-Amino-2-(3,4-dihydroxyphenyl)acetic acid”, also known as levodopa or L-dopa, is an amino acid and dopamine precursor used in the laboratory study of Parkinson’s disease .
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Fullerene Applications
Since macroscopic samples of C60 became available in 1990, many applications have been suggested, particularly in the bio-area .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Amino-2-(3,4-dihydroxyphenyl)acetic acid, also known as 3,4-Dihydroxyphenylacetic acid (DOPAC), is the dopamine neurotransmitter system in the brain . This compound is a major metabolite of dopamine , which plays a crucial role in several brain functions, including motor control, reward, and reinforcement.
Mode of Action
DOPAC is derived from the intra-neuronal metabolism of cytoplasmic dopamine . It interacts with its targets by being produced as a byproduct when dopamine is broken down. The presence of DOPAC is often used as a measure of the overall activity of the dopamine system.
Biochemical Pathways
DOPAC is involved in the dopamine metabolic pathway . When dopamine is metabolized in neurons, it can be converted into DOPAC. This process provides a mechanism for the neuron to deactivate and remove dopamine, helping to regulate the overall levels of this neurotransmitter in the brain.
Result of Action
The production of DOPAC from dopamine is a normal part of dopamine metabolism. Changes in the levels of DOPAC can indicate alterations in dopamine function. For example, decreased levels of DOPAC can be a biomarker of central dopamine deficiency .
Action Environment
The action of DOPAC is influenced by various environmental factors within the brain. For instance, the activity of the enzymes that convert dopamine to DOPAC can be affected by other neurotransmitters, drugs, and disease states. Furthermore, the safety data sheet suggests handling this compound in a well-ventilated place and avoiding formation of dust and aerosols , indicating that its stability and efficacy could be influenced by environmental conditions.
properties
IUPAC Name |
2-amino-2-(3,4-dihydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c9-7(8(12)13)4-1-2-5(10)6(11)3-4/h1-3,7,10-11H,9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWTWPZGSGMRTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937079 | |
| Record name | Amino(3,4-dihydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3,4-dihydroxyphenyl)acetic acid | |
CAS RN |
138-62-5, 16534-84-2 | |
| Record name | α-Amino-3,4-dihydroxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxyphenylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016534842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amino(3,4-dihydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



